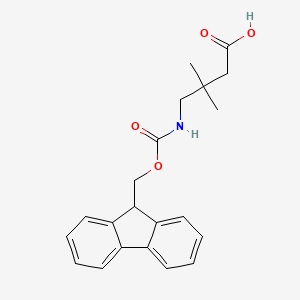

Fmoc-4-amino-3,3-dimethyl-butyric acid

Description

Context of Non-Proteinogenic Amino Acids in Chemical Biology

Non-proteinogenic amino acids are amino acids that are not among the 22 naturally encoded in the genetic code of organisms for protein assembly. wikipedia.org These compounds, of which there are hundreds naturally occurring and thousands more that can be synthesized, represent a vast reservoir of chemical diversity. nih.govacs.org They serve as crucial intermediates in metabolic pathways and as building blocks for a wide array of bioactive small molecules and non-ribosomal peptides. nih.govnih.gov

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug design. nih.govnih.gov Peptides composed solely of natural amino acids often suffer from poor stability in biological systems due to enzymatic degradation. nih.govnih.gov Introducing non-proteinogenic amino acids can fundamentally alter the drug-like properties of peptides, leading to significant improvements in stability, potency, permeability, and bioavailability. nih.govnih.govbohrium.comconsensus.app These modifications can enhance resistance to proteases, thereby extending the half-life of peptide-based drugs. nbinno.com Furthermore, the unique side chains and conformational constraints imposed by these amino acids can lead to higher binding affinity and selectivity for specific biological targets. nbinno.com

Beyond peptide science, non-proteinogenic amino acids are valuable building blocks for creating a diverse range of advanced molecular architectures. nih.gov Their unique structures are utilized in the synthesis of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. mdpi.com They are also integral to the construction of cyclic peptides and other constrained frameworks that present fixed three-dimensional structures, which can lead to high-affinity ligands for biological targets. nih.gov The vast structural possibilities offered by these non-canonical amino acids provide a rich toolkit for medicinal chemists, protein engineers, and materials scientists. nih.gov

Overview of Fmoc-Protected Amino Acids in Synthetic Methodology

The synthesis of peptides is a meticulous process that requires the precise and sequential addition of amino acids. This is achieved through the use of protecting groups, which temporarily block reactive functional groups to prevent unwanted side reactions. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). americanpeptidesociety.orglgcstandards.com

The Fmoc strategy has become a dominant method in peptide synthesis, largely due to its mild reaction conditions. americanpeptidesociety.orgnbinno.com The Fmoc group is base-labile, meaning it can be removed under gentle basic conditions, typically with piperidine (B6355638). americanpeptidesociety.org This is in contrast to the older Boc (tert-butyloxycarbonyl) strategy, which requires harsh acidic conditions for deprotection. nbinno.com The mildness of the Fmoc deprotection process minimizes side reactions and is compatible with a wide range of sensitive amino acid side chains and modifications, such as glycosylation and phosphorylation. americanpeptidesociety.orgnih.gov This "orthogonality" simplifies the synthetic workflow and leads to higher yields and purity of the target peptide. nbinno.comaltabioscience.com An additional advantage is that the Fmoc group is UV-active, allowing for real-time monitoring of the deprotection and coupling steps, which is invaluable for process optimization and quality control. nbinno.comaltabioscience.com

| Feature | Fmoc Strategy | Boc Strategy |

| Deprotection Condition | Mild base (e.g., piperidine) | Strong acid (e.g., TFA) |

| Orthogonality | High, compatible with acid-labile side-chain protecting groups | Lower, risk of side-chain deprotection |

| Monitoring | UV-active, allows for real-time monitoring | Not UV-active |

| Suitability | Long, complex, and modified peptides | Shorter peptides, some specific applications |

This table summarizes the key differences between the Fmoc and Boc strategies in peptide synthesis.

Despite its widespread success, the Fmoc strategy is not without its challenges. One significant issue is the potential for racemization, particularly during the activation and coupling of amino acids. mdpi.com Another challenge arises from the synthesis of "difficult sequences," such as hydrophobic peptides, which can aggregate and lead to incomplete reactions. peptide.com Furthermore, the solvents commonly used, such as dimethylformamide (DMF), have raised environmental and safety concerns, prompting research into greener alternatives like N-butylpyrrolidinone (NBP). publish.csiro.auacs.orgrsc.org Continuous research has led to refinements in the methodology, including the development of new coupling reagents that minimize racemization and strategies to disrupt peptide aggregation. acs.org The quality of the Fmoc-protected amino acid building blocks is also critical, as impurities can lead to the incorporation of multiple amino acid copies or other side products. nih.gov

Specific Research Focus: Fmoc-4-amino-3,3-dimethyl-butyric acid (Fmoc-Adb)

This compound is a specific non-proteinogenic amino acid derivative designed for use in Fmoc-based peptide synthesis. The key structural feature of the amino acid portion is the gem-dimethyl group on the beta-carbon (the carbon at position 3). This steric bulk is expected to introduce significant conformational constraints when incorporated into a peptide chain. Such constraints can be highly desirable in drug design, as they can lock the peptide into a specific bioactive conformation, potentially increasing its affinity and selectivity for a target receptor or enzyme. The gamma-amino acid nature of this building block, where the amino group is on the fourth carbon, also extends the backbone of the resulting peptide, creating a different spatial arrangement of side chains compared to natural alpha-amino acids. While specific research findings on the application of this compound are not widely documented in publicly available literature, its structure suggests its utility in the synthesis of peptidomimetics and other custom molecular structures where precise conformational control is a key objective. A related compound, Fmoc-4-amino-2,2-dimethyl-butyric acid, is noted for its use as a protective group in solid-phase peptide synthesis to enhance the solubility and stability of peptide-based drugs. chemimpex.com

Rationale for Studying Constrained γ-Amino Acids

The study of conformationally constrained amino acids is a key strategy in medicinal chemistry and materials science for designing molecules with specific, predictable three-dimensional structures. nih.govresearchgate.net Natural peptides often suffer from limitations such as poor metabolic stability and low bioavailability, partly due to their flexibility, which makes them susceptible to enzymatic degradation. By incorporating non-natural amino acids with restricted rotational freedom, chemists can create peptidomimetics—compounds that mimic the structure and function of natural peptides but possess improved drug-like properties. researchgate.net

Constrained γ-amino acids, like the 3,3-dimethyl-butyric acid moiety, are of particular interest for several reasons:

Inducing Secondary Structures: The constraints imposed by substituents on the amino acid backbone can guide the peptide chain to fold into specific, stable secondary structures, such as helices or turns. nih.gov Research has shown that γ-residues with cyclic or, in this case, gem-dimethyl constraints can stabilize desired conformations. nih.govresearchgate.net This structural pre-organization is crucial for creating peptides that can bind to biological targets with high affinity and selectivity.

Enhanced Stability: The introduction of bulky groups, such as the gem-dimethyl substitution, can sterically hinder the approach of proteolytic enzymes, thus increasing the metabolic stability of the resulting peptide.

The gem-dimethyl group on this compound serves to restrict the torsion angles around the Cβ-Cγ bond, providing a powerful tool for influencing the folding preferences of peptide oligomers, known as foldamers. nih.govresearchgate.net This capacity for residue-based rigidification is vital for both the structure and function of novel peptide-based therapeutics and materials. nih.gov

Historical Context in Peptide and Organic Synthesis

The use of this compound is situated within the broader history of peptide chemistry, specifically the development of solid-phase peptide synthesis (SPPS). Modern peptide synthesis predominantly employs the Fmoc strategy to mask the reactivity of the amine group. nih.gov This allows for the efficient and controlled assembly of complex peptides through sequential cycles of deprotection and coupling of N-protected amino acids. nih.govresearchgate.net

The incorporation of non-natural amino acids into peptide sequences has become a revolutionary tool for overcoming the inherent limitations of natural peptides. While simple building blocks like Fmoc-GABA have long been used to introduce flexibility or act as spacers, the development of more complex, substituted γ-amino acids is a more recent advancement. researchgate.netsigmaaldrich.com The synthesis of enantiomerically pure GABA derivatives has been an area of active research, with various methods developed to create these chiral building blocks. researchgate.net

This compound emerged as a valuable building block for researchers aiming to create peptides with enhanced stability and defined conformations. chemimpex.comchemimpex.com Its synthesis and application are part of a larger effort to expand the chemical diversity available for peptide design. The Boc-protected version of this compound, Boc-4-amino-3,3-dimethyl-butyric acid, is also utilized in organic and medicinal chemistry for similar purposes, highlighting the importance of the core 4-amino-3,3-dimethyl-butyric acid structure as a synthetic intermediate. chemimpex.com The compound serves as a key component in the construction of peptide analogs and novel therapeutics targeting a range of diseases. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-21(2,11-19(23)24)13-22-20(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRAFLVCVDLIMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001141908 | |

| Record name | Butanoic acid, 3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001141908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310680-27-3 | |

| Record name | Butanoic acid, 3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310680-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001141908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Fmoc 4 Amino 3,3 Dimethyl Butyric Acid

Strategic Approaches to 4-amino-3,3-dimethyl-butyric Acid Synthesis

The key challenge in synthesizing 4-amino-3,3-dimethyl-butyric acid lies in the construction of the quaternary carbon center at the 3-position and the introduction of the amino group at the 4-position. Various strategies have been developed to address this, with a significant focus on asymmetric methods to produce enantiomerically pure compounds, which are crucial for pharmaceutical applications.

Stereoselective and Asymmetric Synthesis Paradigms

Achieving high levels of stereocontrol is paramount in the synthesis of chiral amino acids. Organocatalytic methods and the use of chiral auxiliaries represent two powerful and widely employed strategies to introduce chirality effectively.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. The asymmetric Michael addition of a nucleophile to a suitable acceptor is a cornerstone of this approach for the synthesis of β-amino acids.

A plausible organocatalytic route to a precursor of 4-amino-3,3-dimethyl-butyric acid involves the conjugate addition of a pro-nucleophile to a nitroalkene. For instance, the reaction of isobutyraldehyde (B47883) with a nitroalkene in the presence of a chiral secondary amine catalyst, such as a proline derivative, can generate a γ-nitro aldehyde. Subsequent reduction of the nitro group and oxidation of the aldehyde would yield the desired amino acid. The catalyst facilitates the formation of a chiral enamine intermediate from the aldehyde, which then attacks the nitroalkene in a stereocontrolled manner.

Table 1: Organocatalytic Michael Addition for β-Amino Acid Precursors

| Catalyst | Nucleophile | Acceptor | Product Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|---|

| (S)-Proline | Isobutyraldehyde | β-Nitrostyrene | γ-Nitro aldehyde | syn/anti mixtures | Up to 99% |

This table presents representative data for organocatalytic Michael additions leading to precursors of β-amino acids, illustrating the high levels of stereocontrol achievable.

Detailed research has shown that the choice of catalyst, solvent, and additives can significantly influence the stereochemical outcome of the reaction. The development of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile, has further enhanced the efficiency and selectivity of these transformations.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. The use of chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) or other amino acids is a well-established and powerful method for the asymmetric synthesis of a wide variety of unnatural amino acids. nih.govmdpi.comfigshare.comrsc.org

In this approach, a chiral ligand, often derived from a readily available chiral pool starting material like an amino acid, is used to form a square-planar Ni(II) complex with a glycine Schiff base. This complex serves as a chiral nucleophilic glycine equivalent. Alkylation or Michael addition reactions of this complex proceed with high diastereoselectivity, controlled by the chiral ligand. Subsequent acidic hydrolysis removes the chiral auxiliary and the metal, yielding the desired amino acid.

For the synthesis of 4-amino-3,3-dimethyl-butyric acid, a Michael addition of the chiral Ni(II)-glycine complex to a suitable Michael acceptor bearing the gem-dimethyl group could be envisioned. The steric bulk of the chiral ligand effectively shields one face of the complex, directing the incoming electrophile to the opposite face.

Table 2: Chiral Ni(II) Complex-Mediated Synthesis of Amino Acids

| Chiral Ligand | Reaction Type | Electrophile/Acceptor | Diastereoselectivity |

|---|---|---|---|

| (S)-2-[(N-Benzylprolyl)amino]benzophenone | Alkylation | Alkyl halides | High |

This table provides examples of the high diastereoselectivity achieved in the synthesis of amino acids using chiral Ni(II) complexes.

This methodology is particularly attractive for large-scale synthesis due to the recyclability of the chiral auxiliary and the generally high yields and stereoselectivities observed. nih.gov

Novel Organic Synthesis Pathways

Beyond established methods, the field of organic synthesis is constantly evolving, with new catalytic systems and reaction paradigms offering unprecedented opportunities for the construction of complex molecules like Fmoc-4-amino-3,3-dimethyl-butyric acid.

Metallaphotoredox catalysis, which merges visible-light photoredox catalysis with transition metal catalysis, has emerged as a powerful strategy for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. This dual catalytic approach allows for the generation of radical intermediates from readily available precursors, which can then participate in cross-coupling reactions.

A potential metallaphotoredox strategy for the synthesis of a precursor to 4-amino-3,3-dimethyl-butyric acid could involve the coupling of a radical generated from a suitable nitrogen source with an alkene. For instance, an α-amino radical could be generated from an α-silylamine via a single-electron transfer process initiated by a photocatalyst. This radical could then add to an alkene bearing a gem-dimethyl group, followed by a nickel-catalyzed cross-coupling with an aryl halide to introduce the carboxylic acid precursor. The mild, base-free, and redox-neutral conditions of these reactions offer broad functional group tolerance.

The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a cornerstone of organic synthesis for the construction of six-membered rings. While not a direct method for the synthesis of the acyclic 4-amino-3,3-dimethyl-butyric acid, it is a highly effective strategy for creating conformationally constrained analogs. nih.govnih.gov These constrained analogs are valuable tools in medicinal chemistry for studying peptide conformations and improving biological activity.

To synthesize a constrained analog of 4-amino-3,3-dimethyl-butyric acid, a diene could be reacted with a dienophile containing the necessary functionalities. For example, a diene could be functionalized to ultimately provide the gem-dimethyl group, while the dienophile could be an α,β-unsaturated ester bearing a nitrogen substituent. The stereochemistry of the resulting cyclohexene (B86901) ring can be controlled by the choice of chiral catalysts or auxiliaries. Subsequent ring-opening or further functionalization of the cycloadduct could then lead to the desired constrained amino acid.

Fmoc Protection Strategies for 4-amino-3,3-dimethyl-butyric Acid

The introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group onto the nitrogen atom of 4-amino-3,3-dimethyl-butyric acid is a critical step in preparing this building block for solid-phase peptide synthesis (SPPS). The steric hindrance presented by the gem-dimethyl group at the C3 position necessitates carefully optimized methods to achieve high yields and purity. Advanced strategies focus on enhancing the selectivity of the acylation reaction while minimizing common side reactions.

Optimized Reaction Conditions for Nα-Fmoc Introduction

The successful N-protection of sterically hindered β-amino acids like 4-amino-3,3-dimethyl-butyric acid hinges on the precise control of reaction conditions to drive the reaction to completion and suppress impurity formation. acs.orgresearchgate.net Standard protocols are adapted to accommodate the reduced reactivity of the amino group.

Key to the process is the choice of the Fmoc-donating reagent and the maintenance of an alkaline pH to ensure the amino group is sufficiently nucleophilic. nih.gov Reagents such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) and 9-fluorenylmethyl chloroformate (Fmoc-Cl) are commonly used. However, their use can lead to side reactions; for instance, Fmoc-OSu can undergo a Lossen-type rearrangement to form Fmoc-β-Ala-OH impurities, while Fmoc-Cl can promote the formation of Fmoc-dipeptide adducts. nih.govnih.gov To circumvent these issues, alternative reagents like Fmoc-azide (Fmoc-N₃) or those utilizing mercaptobenzothiazole (MBT) leaving groups have been developed. nih.govub.edu

The reaction is typically performed in a biphasic solvent system, such as a dioxane and aqueous sodium bicarbonate or sodium carbonate solution. nih.gov This maintains a stable pH, generally between 8 and 9.5, which is crucial for the reaction's progress. nih.govub.edu The amino acid is dissolved in the aqueous base, and the Fmoc reagent, dissolved in the organic solvent, is added portion-wise. The reaction mixture is stirred at room temperature for several hours to ensure completion. nih.gov An intermediate silylation step using agents like chlorotrimethylsilane (B32843) has also been proposed to temporarily protect the carboxylic acid, thereby preventing oligomerization during the Fmoc protection step. nih.gov

| Parameter | Condition | Rationale |

| Fmoc Reagent | Fmoc-OSu, Fmoc-N₃ | Fmoc-OSu is common but can have side reactions; Fmoc-N₃ can offer cleaner reactions for specific substrates. nih.govnih.gov |

| Solvent System | Dioxane / 10% aq. NaHCO₃ (2:1) | Biphasic system allows for solubility of both the amino acid (as a salt) and the Fmoc reagent. nih.gov |

| pH | 8.0 - 9.5 | Maintains the amino group in its deprotonated, nucleophilic state while minimizing base-catalyzed side reactions. nih.govub.edu |

| Temperature | Room Temperature | Provides sufficient energy for the reaction without promoting decomposition of reagents or products. nih.gov |

| Reaction Time | 12 - 24 hours | Ensures the reaction proceeds to completion, which can be slower for sterically hindered amines. nih.govub.edu |

Temporary Metal Complexation in Fmoc Protection

An advanced strategy to achieve selective N-acylation, particularly for amino acids with multiple reactive sites or significant steric hindrance, involves the use of temporary metal complexation. acs.org This technique leverages the ability of transition metals, such as copper(II), to form chelate complexes with the amino and carboxyl groups of the amino acid. acs.orgmdpi.com

In this approach, the 4-amino-3,3-dimethyl-butyric acid is treated with a copper(II) salt, like copper(II) sulfate. This leads to the formation of a dimeric Cu(II) complex where the metal ion coordinates with both the primary amino group and the carboxylic acid. acs.org This coordination effectively shields these functional groups, preventing them from participating in undesired side reactions. With the primary amine temporarily blocked by the complex, a different nucleophilic site, if present, could be selectively protected with the Fmoc group. acs.org While more commonly applied to di-amino acids to differentiate between α- and ω-amino groups, the principle of using metal complexation to modulate reactivity can be adapted to enhance the selectivity and efficiency of Fmoc protection for challenging single-amine substrates by preventing intermolecular side reactions. acs.org

Purification and Characterization Methodologies for Fmoc-Adb Precursors

Rigorous purification and characterization of both the starting material, 4-amino-3,3-dimethyl-butyric acid, and the final product, this compound, are essential to ensure the quality of subsequent peptide synthesis. The presence of impurities, such as diastereomers, residual starting materials, or reaction byproducts, can lead to the formation of deletion or modified sequences in the final peptide. ajpamc.commerckmillipore.com

The typical purification work-up for the Fmoc-protection reaction begins after the reaction is complete. The reaction mixture is diluted with water and washed with a non-polar organic solvent like petroleum ether or diethyl ether to remove unreacted Fmoc reagent and byproducts like 9-fluorenylmethanol. nih.gov The aqueous layer, containing the sodium salt of the Fmoc-amino acid, is then acidified to a pH of 1-2 using a strong acid such as 2 M HCl. nih.gov This protonates the carboxylate, causing the desired Fmoc-protected amino acid to precipitate out of the solution as a solid. The product is then collected by filtration, washed with cold water, and dried under vacuum. nih.gov For higher purity, recrystallization from a suitable solvent system, such as toluene, can be employed to remove closely related impurities. ajpamc.com

Characterization is performed using a suite of analytical techniques to confirm the identity, structure, and purity of the synthesized compounds. nih.gov

| Methodology | Purpose | Details |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Quantification | Reverse-phase HPLC (RP-HPLC) is the standard method for determining the purity of Fmoc-amino acids. ajpamc.comresearchgate.net It can separate the main product from precursors and common impurities like dipeptides or β-alanine adducts. nih.govmerckmillipore.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | ¹H and ¹³C NMR spectra are used to confirm the chemical structure, ensuring the Fmoc group has been successfully attached and the core structure of the amino acid is intact. nih.gov |

| Mass Spectrometry (MS) | Molecular Weight Verification | Techniques like Electrospray Ionization (ESI-MS) are used to determine the molecular weight of the compound, confirming its identity. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass for elemental composition confirmation. nih.gov |

| Melting Point (m.p.) | Purity Indication | A sharp and defined melting point range is indicative of a pure crystalline compound. researchgate.net |

Integration of Fmoc 4 Amino 3,3 Dimethyl Butyric Acid into Peptide Architectures

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Adb

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptides in a stepwise manner on a solid support. nih.gov Fmoc-Adb is well-suited for this methodology, allowing for its precise placement within a peptide sequence.

The Fmoc/tBu strategy is a cornerstone of modern SPPS, relying on an orthogonal protection scheme. peptide.comcsic.es The Nα-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while reactive amino acid side chains are protected by acid-labile groups, typically derived from tert-butanol (B103910) (tBu) or trityl (Trt). peptide.comaltabioscience.com

Fmoc-Adb is fully compatible with this strategy. Its core structure lacks a reactive side chain, obviating the need for side-chain protection. The synthesis cycle proceeds as follows:

Fmoc Deprotection: The terminal Fmoc group of the resin-bound peptide is removed using a mild organic base, typically a 20% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). embrapa.brscielo.org.mx This exposes a free primary amine for the next coupling step.

Coupling: The incoming Fmoc-Adb is activated and coupled to the newly exposed amine, forming a new peptide bond.

Washing: Excess reagents are washed away before the next cycle begins.

This process is repeated until the desired sequence is assembled. The stability of the Adb backbone under the mild, basic conditions of Fmoc removal and the standard acidic conditions for final cleavage ensures its seamless integration without degradation. nih.govaltabioscience.com

The gem-dimethyl group adjacent to the amine in Fmoc-Adb can cause steric hindrance, potentially slowing down the coupling reaction compared to standard α-amino acids. To overcome this and ensure high coupling efficiency, various advanced coupling reagents and strategies are employed. sigmaaldrich.com The choice of reagent is critical for activating the carboxylic acid of Fmoc-Adb to facilitate amide bond formation. bachem.com

Common coupling reagents are categorized as either carbodiimides or onium salts (aminium/uronium and phosphonium). embrapa.brpeptide.com

Carbodiimides: Reagents like N,N'-Diisopropylcarbodiimide (DIC) are often used with additives such as Oxyma Pure or 1-hydroxybenzotriazole (B26582) (HOBt) to form highly reactive esters and suppress racemization. peptide.comresearchgate.net

Onium Salts: These are generally considered more efficient for hindered couplings. bachem.com HATU, HBTU, and PyBOP are powerful activators that rapidly form the active ester intermediate required for the reaction. embrapa.brpeptide.com

For particularly difficult couplings involving sterically hindered residues like Adb, strategies may include:

Double Coupling: Repeating the coupling step with a fresh portion of activated Fmoc-Adb to drive the reaction to completion. sigmaaldrich.com

Extended Reaction Times: Allowing the coupling reaction to proceed for a longer duration. sigmaaldrich.com

Use of High-Potency Reagents: Employing stronger activating agents like HATU or PyBOP is often preferred. bachem.compeptide.com

The following table summarizes common coupling reagents used in Fmoc-SPPS suitable for incorporating Fmoc-Adb.

| Reagent Class | Abbreviation | Full Name | Notes |

| Carbodiimides | DIC | N,N'-Diisopropylcarbodiimide | Often used with an additive like HOBt or Oxyma Pure to improve efficiency and reduce side reactions. researchgate.net |

| Aminium/Uronium Salts | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A highly popular and efficient coupling reagent for standard and challenging sequences. peptide.com |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | More reactive than HBTU, particularly effective for hindered couplings with reduced racemization. peptide.com | |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Similar in function to HBTU, providing efficient activation. peptide.com | |

| Phosphonium (B103445) Salts | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A powerful reagent known for high coupling efficiency, especially with hindered amino acids. bachem.com |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | An even more reactive phosphonium salt, useful for very difficult couplings, such as those involving N-methylated amino acids. peptide.com |

The choice of solid support (resin) and the chemical linker that attaches the peptide to it is fundamental to the success of SPPS. biosynth.comnih.gov The linker dictates the C-terminal functionality of the peptide (e.g., carboxylic acid or amide) after cleavage from the resin. sigmaaldrich.compeptide.com

When Fmoc-Adb is the C-terminal residue, it must first be loaded onto the resin. The selection depends on the desired final product:

For C-terminal Carboxylic Acids: Wang resin or 2-Chlorotrityl chloride (2-CTC) resin are commonly used. sigmaaldrich.comsigmaaldrich.com

Wang Resin: This benzyl (B1604629) alcohol-based linker requires activation of the Fmoc-Adb carboxyl group for esterification, which can be challenging for sterically hindered residues. researchgate.netsigmaaldrich.com

2-Chlorotrityl Chloride (2-CTC) Resin: This highly acid-labile resin is often the preferred choice for hindered amino acids like Fmoc-Adb. sigmaaldrich.comsigmaaldrich.com The loading procedure does not require carboxyl group activation, thereby preventing side reactions like racemization and dipeptide formation. sigmaaldrich.com

For C-terminal Amides: Rink Amide resin is the standard choice. sigmaaldrich.comsigmaaldrich.com The first Fmoc-amino acid, in this case, Fmoc-Adb, is coupled to the linker's amino group using standard peptide coupling methods. sigmaaldrich.com

The table below outlines common resins and their applications for peptides containing Fmoc-Adb.

| Resin Name | Linker Type | C-Terminal Functionality | Cleavage Condition | Notes |

| Wang Resin | p-Alkoxybenzyl alcohol | Carboxylic Acid | High % TFA (e.g., 95%) | Standard resin for peptide acids, but loading can be difficult for hindered residues. researchgate.netsigmaaldrich.com |

| 2-Chlorotrityl Chloride Resin | Trityl | Carboxylic Acid | Very mild acid (e.g., 1% TFA) for protected fragments; High % TFA for full deprotection. sigmaaldrich.com | Ideal for loading Fmoc-Adb due to loading conditions that avoid carboxyl activation, preventing racemization. sigmaaldrich.comsigmaaldrich.com |

| Rink Amide Resin | Fmoc-Rink Amide | Amide | High % TFA (e.g., 95%) | Standard resin for the synthesis of peptide amides. sigmaaldrich.com |

Solution-Phase Peptide Synthesis Approaches

While less common for long peptides, solution-phase synthesis remains a viable method for producing shorter peptides or peptide fragments. In this approach, all reactions are carried out in a suitable solvent, and the product is isolated and purified after each step. Fmoc-Adb can be readily used as a building block in this methodology. The coupling of Fmoc-Adb to another amino acid ester in solution is typically achieved using coupling reagents like DIC/HOBt or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). peptide.com The Fmoc group is removed with piperidine, similar to SPPS, to allow for chain elongation. luxembourg-bio.com

Formation of Hybrid Peptides and Foldamers

The incorporation of non-natural amino acids like Adb into peptide sequences gives rise to "hybrid peptides." When these modifications are designed to control the peptide's three-dimensional structure, the resulting molecules are known as "foldamers"—oligomers that adopt predictable, folded conformations similar to proteins. nih.gov

Peptides composed of both α-amino acids and γ-amino acids, such as Adb, are termed α,γ-hybrid peptides. The introduction of a γ-amino acid inserts an additional two carbon atoms into the peptide backbone, increasing its flexibility and altering the hydrogen-bonding patterns that define secondary structures like helices and sheets. nih.govrsc.org

The key design principle when using Adb is the exploitation of the conformational constraints imposed by the gem-dimethyl group on the β-carbon. These bulky groups restrict the rotation around the adjacent C-C bonds in the backbone. This steric hindrance limits the available conformational space, making it possible to guide the peptide into a specific, predictable fold. Research has shown that peptides composed of achiral α-amino acids and γ-amino acids like 4-amino-3,3-dimethylbutanoic acid can form stable helical structures. researchgate.net By strategically placing Adb residues within a sequence, chemists can induce specific turns or stabilize helical structures that would not be accessible with proteinogenic amino acids alone, leading to the rational design of novel foldamers with tailored shapes and functions. researchgate.netrsc.org

Engineering of Helical and Other Defined Secondary Structures

The introduction of Fmoc-4-amino-3,3-dimethyl-butyric acid into peptide sequences has been shown to be a valuable tool for controlling the formation of helical and other ordered secondary structures. The steric hindrance imposed by the gem-dimethyl group at the C3 position limits the available conformational space, guiding the peptide backbone into predictable folding patterns.

In addition to inducing helical structures, this compound can be utilized to create other defined secondary structures, such as β-turns. Specifically, it has been shown to successfully promote the formation of non-helical C12 β-turn mimics. researchgate.net These turn structures are crucial for the biological activity of many peptides, as they often constitute the recognition sites for receptors and enzymes. The ability to precisely engineer these turns can lead to the development of more potent and selective peptide-based drugs.

The conformational preferences of peptides containing 4-amino-3,3-dimethylbutanoic acid have been studied using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy. These studies have provided detailed insights into the solution-state conformations of these modified peptides, confirming the influence of the gem-dimethyl group on the backbone geometry.

Table 1: Conformational Effects of 4-amino-3,3-dimethylbutanoic acid in Peptides

| Peptide Feature | Observed Secondary Structure | Key Findings | Reference |

|---|---|---|---|

| Achiral γ-amino acid in chiral peptide | Ambidextrous Helices (Left- and Right-handed) | The achiral residue can control the handedness of the helix, which can be reversed by a single water molecule. | researchgate.net |

Macrocyclization and Bridged Peptide Constructs

Macrocyclization is a widely used strategy in peptide chemistry to enhance metabolic stability, increase receptor affinity and selectivity, and improve membrane permeability. nih.gov This process involves the formation of a covalent bond between two functionalities within a linear peptide to create a cyclic structure. Common methods for macrocyclization include the formation of amide bonds (macrolactamisation), disulfide bridges between cysteine residues, and various click chemistry reactions. nih.govnih.gov

While the incorporation of conformationally constrained amino acids is a key aspect of designing effective macrocyclic peptides, specific research detailing the direct use of this compound in macrocyclization and the formation of bridged peptide constructs is not extensively documented in the available literature. However, the principles of using conformationally rigid building blocks to pre-organize a linear peptide for efficient cyclization are well-established. researchgate.net The restricted torsional angles of 4-amino-3,3-dimethylbutanoic acid make it a theoretically attractive candidate for inclusion in peptides intended for cyclization, as it could reduce the entropic penalty associated with the process.

General strategies for peptide macrocyclization often involve the reaction of side chains or the peptide termini. For instance, a common approach is the formation of a lactam bridge between the side chains of an acidic amino acid (e.g., Aspartic acid or Glutamic acid) and a basic amino acid (e.g., Lysine). Another prevalent method is the head-to-tail cyclization, where the N-terminal amine is linked to the C-terminal carboxylic acid. nih.gov

Table 2: Common Strategies for Peptide Macrocyclization

| Cyclization Method | Reacting Moieties | Resulting Linkage | Key Features | Reference |

|---|---|---|---|---|

| Macrolactamisation | N-terminal amine and C-terminal carboxyl | Amide bond | Creates a head-to-tail cyclic peptide. | nih.gov |

| Disulfide Bridge Formation | Two Cysteine residues | Disulfide bond | Can be formed under mild oxidative conditions. | nih.gov |

| Thioether Linkage | Cysteine and an electrophilic residue | Thioether bond | Provides a stable, non-reducible bridge. | nih.gov |

The potential application of this compound in this context would be to act as a structural scaffold that helps to position the reactive groups in close proximity, thereby facilitating the cyclization reaction. Further research is needed to explore and document the practical application of this specific γ-amino acid in the synthesis of macrocyclic and bridged peptides.

Conformational Analysis and Structural Impact of Fmoc 4 Amino 3,3 Dimethyl Butyric Acid Residues Within Peptides

Spectroscopic Investigations of Peptide Conformation

Spectroscopic techniques are indispensable for elucidating the three-dimensional structures of peptides in solution. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, in particular, provide critical insights into the atomic-level architecture and secondary structure content of peptides incorporating Fmoc-4-amino-3,3-dimethyl-butyric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structures

NMR spectroscopy is a powerful tool for determining the solution-state conformation of peptides. By analyzing various NMR parameters, such as chemical shifts, nuclear Overhauser effects (NOEs), and coupling constants, a detailed picture of the peptide's average structure and dynamics can be constructed.

In studies of hybrid peptides containing both α-aminoisobutyric acid (Aib) and 4-amino-3,3-dimethylbutanoic acid (Adb), 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) have been instrumental. These experiments reveal through-space proximities between protons, which are crucial for defining the peptide's fold. For instance, the observation of sequential NH(i) to NH(i+1) NOEs is a hallmark of helical conformations. In α,γ-hybrid peptides composed of Aib and Adb, these sequential NOEs, along with medium-range contacts, have confirmed the adoption of helical structures in solution. researchgate.netumkc.edu

Table 1: Representative ¹H NMR Data for an α,γ-Hybrid Peptide Containing Adb

| Residue | NH (ppm) | CαH (ppm) | CβH (ppm) | CγH (ppm) | Key NOE Contacts |

| Aib(i-1) | 7.85 | - | 1.52 (s, 6H) | - | NH(i) / CαH(i-1) |

| Adb(i) | 8.10 | 3.20 (m, 2H) | 1.95 (m, 1H) | 2.25 (m, 2H) | NH(i+1) / CγH(i) |

| Aib(i+1) | 7.90 | - | 1.55 (s, 6H) | - | NH(i) / NH(i-1) |

Note: Data are representative and compiled from typical values reported for Aib-Adb containing peptides. Exact chemical shifts are sequence and solvent dependent.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution. The distinct CD spectra of α-helices, β-sheets, and random coils allow for the qualitative and sometimes quantitative estimation of these structural elements.

Peptides incorporating Fmoc-Adb residues have been shown to exhibit distinct CD spectra indicative of ordered structures. Specifically, in studies of α,γ-hybrid peptides, the CD spectra often display a signature pattern with a negative band around 220 nm and a strong positive band near 200 nm. researchgate.net This pattern is characteristic of helical conformations, corroborating the findings from NMR spectroscopy. The Fmoc group itself contributes to the CD spectrum, typically in the 250-310 nm region, due to the aromatic chromophore. mdpi.comresearchgate.net However, the amide bond region (190-240 nm) provides the most valuable information regarding the peptide backbone conformation. The intensity of the CD bands can provide a measure of the helicity, which is influenced by factors such as solvent polarity and peptide concentration. For example, in methanol, a solvent known to promote helical structures, peptides with Adb residues show pronounced helical CD signatures. researchgate.net

Table 2: Characteristic CD Spectral Features for Adb-Containing Peptides

| Secondary Structure | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| Helical Conformation | ~220 | Negative |

| ~200 | Positive (Strong) | |

| Fmoc Group | 260-310 | Multiple weak bands |

Note: The exact positions and intensities of the bands are dependent on the specific peptide sequence and experimental conditions.

X-ray Crystallography of Fmoc-Adb Containing Peptides

While solution-state techniques provide information on dynamic conformations, X-ray crystallography offers a static, high-resolution picture of a peptide's structure in the solid state. This method is invaluable for determining precise bond lengths, bond angles, and torsion angles, as well as for analyzing intermolecular packing and interactions.

Solid-State Structural Determinants and Torsion Angle Analysis

The crystal structures of peptides containing this compound have revealed a strong propensity for this residue to induce helical folds. The gem-dimethyl substitution at the Cβ position sterically restricts the backbone torsion angles, guiding the peptide into specific regions of the Ramachandran plot.

The key torsion angles that define the conformation of a γ-amino acid residue are χ1 (N-Cα-Cβ-Cγ), χ2 (Cα-Cβ-Cγ-C'), and the backbone angles φ and ψ (defined differently than in α-amino acids). Analysis of crystal structures of α,γ-hybrid peptides containing Adb shows that these residues adopt conformations that are compatible with the formation of C12 hydrogen-bonded turns, which are characteristic of various helical structures. researchgate.netumkc.edu The steric hindrance from the gem-dimethyl groups forces the χ1 and χ2 torsion angles into gauche conformations, which is a critical factor in stabilizing the helical fold. In several reported structures, these peptides form 3₁₀-helical conformations. umkc.edu

Table 3: Representative Torsion Angles for an Adb Residue in a Peptide Crystal Structure

| Torsion Angle | Definition | Typical Value (°) |

| φ (phi) | C'(i-1)-N(i)-Cα(i)-Cβ(i) | - |

| ψ (psi) | N(i)-Cα(i)-Cβ(i)-Cγ(i) | ± 60 to ± 80 |

| θ (theta) | Cα(i)-Cβ(i)-Cγ(i)-C'(i) | ± 160 to ± 180 |

| ω (omega) | Cγ(i)-C'(i)-N(i+1)-Cα(i+1) | ~180 (trans) |

Note: Angle definitions for γ-amino acids can vary. These values are representative for helical conformations.

Influence on Hydrogen Bonding Networks and π-π Stacking

The Fmoc protecting group plays a dual role in the solid-state assembly of these peptides. Firstly, it serves as a bulky terminal group that influences crystal packing. Secondly, and more significantly, its large, planar fluorenyl moiety is highly prone to intermolecular π-π stacking interactions. researchgate.net

In the crystal lattice, molecules often arrange themselves such that the Fmoc groups of adjacent peptides stack on top of each other, with interplanar distances typically in the range of 3.4 to 3.8 Å. These stacking interactions act as a powerful organizing force, often leading to the formation of columnar or layered structures. researchgate.netnih.gov This supramolecular organization is a key feature in the self-assembly of Fmoc-amino acids and short peptides into hydrogels and other nanostructures.

Computational Modeling and Molecular Dynamics Simulations

Computational methods, including molecular dynamics (MD) simulations and quantum mechanical calculations like Density Functional Theory (DFT), serve as a crucial bridge between the static picture from crystallography and the dynamic ensemble observed by NMR. These simulations provide atomic-level insights into the conformational landscape, stability, and intermolecular interactions of peptides.

For peptides containing non-standard residues like 4-amino-3,3-dimethylbutanoic acid, computational modeling is essential for parameterization and for understanding how these residues affect peptide dynamics. nih.govnih.gov MD simulations can explore the conformational space available to the peptide in an aqueous environment, revealing the relative populations of different conformers and the transitions between them. bonvinlab.org

Simulations of α,γ-hybrid peptides containing Adb have corroborated experimental findings, showing a high propensity to fold into stable helical structures in solution. umkc.edu These models can be used to calculate theoretical NMR and CD data, which can then be compared with experimental results for validation. Furthermore, DFT calculations have been employed to assess the energetics of different conformations and the strength of specific interactions, such as intramolecular hydrogen bonds and the π-π stacking of Fmoc groups. researchgate.net For example, calculations can quantify the stabilization energy gained from the stacking of fluorenyl rings, confirming its significant role in the self-assembly process. These computational approaches provide a deeper understanding of the stereoelectronic effects of the gem-dimethyl group and the Fmoc moiety, explaining their powerful influence on peptide structure and assembly.

Prediction of Conformational Preferences (χ-space control)

Studies on peptides containing geminally disubstituted γ-amino acids have shown that the position of the dimethyl group has a profound impact on the resulting secondary structure. Specifically, the 3,3-dimethyl substitution, as seen in this compound, has been found to be well-accommodated within folded structures such as β-hairpins and helices. The steric bulk of the gem-dimethyl group restricts the rotation around the Cβ-Cγ bond, thereby favoring specific backbone conformations.

While comprehensive NMR spectroscopic data detailing the precise torsional angles for peptides containing this compound are not extensively published, analysis of related structures provides valuable insights. For instance, research on peptides with other γ-amino acids containing gem-dimethyl substitutions has demonstrated their capacity to nucleate helical and turn structures. The bulky fluorenylmethoxycarbonyl (Fmoc) protecting group can also play a role in dictating the local conformation through π-π stacking interactions, which can further stabilize specific folded states. researchgate.net

The predictable influence of the 3,3-dimethyl substitution on the peptide backbone allows for a degree of "χ-space control," enabling the design of peptides with a higher propensity to adopt a desired conformation. Computational modeling and spectroscopic techniques, such as circular dichroism (CD) and Nuclear Magnetic Resonance (NMR), are crucial tools for predicting and verifying the conformational preferences of peptides incorporating this unique amino acid.

Rational Design of Conformationally Constrained Peptides

The ability to predict the conformational behavior of this compound residues allows for their strategic incorporation in the rational design of peptides with predefined three-dimensional structures. Such conformationally constrained peptides are of significant interest as they can exhibit improved receptor binding affinity, increased proteolytic stability, and enhanced bioavailability compared to their more flexible counterparts.

The gem-dimethyl group on the γ-carbon acts as a conformational lock, predisposing the peptide backbone to adopt specific turn or helical geometries. For example, the incorporation of this residue can be used to stabilize β-hairpin structures, which are common motifs in protein-protein interactions. By placing the this compound residue at a turn position within a peptide sequence, the steric hindrance from the dimethyl groups can favor the formation of a tight and well-defined turn.

In the design of helical peptides, the restricted torsional freedom imposed by the 3,3-dimethyl substitution can promote the formation of stable helical structures that might not be accessible with standard proteinogenic amino acids. This is particularly valuable in the development of foldamers, which are synthetic oligomers that mimic the secondary structures of proteins. The predictable folding patterns induced by residues like this compound are instrumental in the de novo design of such architecturally defined molecules.

The following table summarizes the key structural features and their impact on peptide conformation when incorporating this compound:

| Structural Feature | Impact on Peptide Conformation |

| γ-Amino Acid Backbone | Introduces an additional torsional angle (θ), expanding conformational possibilities. |

| Gem-Dimethyl Group at Cγ | Imposes steric hindrance, restricting rotation around the Cβ-Cγ bond. |

| Favors folded conformations such as β-turns and helices. | |

| Fmoc Protecting Group | Can influence local conformation through potential π-π stacking interactions. |

The rational design process for peptides incorporating this modified amino acid typically involves a combination of computational modeling to predict the most stable conformations and experimental validation through synthesis and structural analysis using techniques like NMR and X-ray crystallography. This iterative process allows for the fine-tuning of peptide sequences to achieve the desired conformational constraints and, ultimately, the desired biological or material properties.

Advanced Functional Applications and Biological Relevance of Fmoc 4 Amino 3,3 Dimethyl Butyric Acid Derivatives

Design of Peptidomimetics with Enhanced Properties

The design of peptidomimetics aims to replicate the biological activity of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. Fmoc-4-amino-3,3-dimethyl-butyric acid serves as a valuable building block in this endeavor, enabling the synthesis of peptide analogs with improved pharmacological profiles.

Mimicry of Bioactive Peptides

While specific examples detailing the mimicry of bioactive peptides using this compound are not extensively documented in publicly available literature, the structural characteristics of this γ-amino acid suggest its utility in this context. The gem-dimethyl group can act as a conformational restraint, guiding the peptide backbone into a specific three-dimensional structure that mimics the bioactive conformation of a natural peptide. This is crucial for effective receptor binding and signal transduction. The incorporation of such constrained building blocks can lead to peptidomimetics with high affinity and selectivity for their biological targets.

Engineering of Specific Structural Motifs (e.g., β-turns, reverse turns, dipeptide isosteres)

The conformational preferences of 4-amino-3,3-dimethylbutanoic acid residues play a significant role in dictating the secondary structure of peptides. Research has shown that the incorporation of this γ-amino acid can induce the formation of specific structural motifs, such as β-turns and reverse turns. These motifs are critical for the biological activity of many peptides, as they often constitute the recognition sites for receptors and enzymes.

The gem-dimethyl substitution on the β-carbon restricts the rotation around the Cα-Cβ and Cβ-Cγ bonds, thereby predisposing the peptide backbone to adopt a folded conformation. This has been exploited in the design of β-turn mimetics, where the γ-amino acid residue occupies a key position within the turn. For instance, studies on hybrid peptides composed of α- and γ-amino acids, including 4-amino-3,3-dimethylbutanoic acid, have demonstrated their ability to form stable turn structures. This structural control is a powerful tool for designing peptidomimetics with well-defined architectures.

Furthermore, derivatives of this compound can function as dipeptide isosteres, replacing a dipeptide unit in a natural peptide sequence while retaining or even enhancing its biological activity. This substitution can improve properties such as metabolic stability and bioavailability.

Modulation of Proteolytic Stability and Enzymatic Resistance

A major hurdle in the therapeutic application of peptides is their rapid degradation by proteolytic enzymes. The incorporation of unnatural amino acids like this compound is a well-established strategy to enhance resistance to enzymatic cleavage.

Strategies for Enhanced Metabolic Stability in Peptidomimetics

The presence of the gem-dimethyl group at the β-position of 4-amino-3,3-dimethyl-butyric acid provides significant steric hindrance, which can effectively shield the adjacent peptide bonds from the active sites of proteolytic enzymes. Peptidases often have specific recognition sequences and conformational requirements for substrate binding and catalysis. The altered backbone geometry and the bulky side group introduced by this γ-amino acid disrupt these recognition patterns, thereby rendering the resulting peptidomimetic less susceptible to enzymatic degradation.

Peptidomimetics containing γ-amino acids, known as γ-AApeptides, have been shown to be resistant to enzymatic hydrolysis. This inherent stability is a key advantage in the development of peptide-based drugs with improved pharmacokinetic profiles, allowing for longer half-lives in vivo.

Interaction with Proteolytic Enzymes (e.g., Dipeptidyl Peptidase IV)

Development of Molecular Probes and Chemical Tools

The unique structural features of this compound also make it an interesting candidate for the development of molecular probes and chemical tools for studying biological systems. While direct applications of this specific compound as a molecular probe are not extensively reported, the principles of peptide-based probe design provide a framework for its potential use.

Peptide-based probes are valuable for molecular imaging and diagnostics due to their high specificity and affinity for biological targets. These probes are often designed by incorporating signaling moieties, such as fluorescent dyes or radioisotopes, into a peptide sequence that targets a specific receptor or biomarker. The conformationally constrained nature of peptides containing this compound could be advantageous in presenting these signaling moieties in a well-defined orientation for optimal interaction with their target and for signal generation.

Incorporation of Tags and Labels

The synthesis of peptides and other biomolecules often requires the incorporation of specific tags or labels for detection, purification, or imaging purposes. This compound can serve as a scaffold for the attachment of such moieties. The Fmoc group is readily cleavable under mild basic conditions, allowing for the selective deprotection and subsequent derivatization of the amino group.

The steric hindrance provided by the gem-dimethyl group can influence the local conformation of the peptide backbone, potentially leading to a more defined presentation of the attached label. This can be advantageous in applications where the accessibility of the tag is crucial for its function. For instance, a fluorescent dye attached to the amino group of 4-amino-3,3-dimethyl-butyric acid within a peptide sequence may exhibit altered photophysical properties due to the constrained environment.

Table 1: Examples of Tags and Labels Incorporable with this compound

| Tag/Label Type | Example | Potential Application |

| Fluorescent Dyes | Fluorescein, Rhodamine | Fluorescence microscopy, FRET studies |

| Biotin | Biotin | Affinity purification, immunoassays |

| Isotope Labels | ¹³C, ¹⁵N | NMR structural studies, metabolic labeling |

| Photoaffinity Labels | Benzophenone | Covalent cross-linking to interacting partners |

Applications in Bioconjugation and Material Science

In bioconjugation, this compound derivatives can be utilized as linkers to connect different molecular entities, such as peptides, proteins, or nanoparticles. The gamma-amino acid backbone provides a flexible spacer, while the gem-dimethyl group can enhance the metabolic stability of the conjugate by sterically hindering enzymatic degradation.

The self-assembly properties of Fmoc-amino acids are well-documented and form the basis for their application in material science. The aromatic Fmoc group can drive the formation of ordered nanostructures, such as hydrogels, through π-π stacking and hydrogen bonding interactions. The incorporation of the 3,3-dimethylbutyric acid moiety can modulate the packing and mechanical properties of these self-assembled materials. The conformational rigidity imposed by the gem-dimethyl group can lead to more defined and potentially more stable supramolecular architectures. These materials have potential applications in drug delivery, tissue engineering, and as scaffolds for cell culture.

Emerging Roles in Catalysis and Supramolecular Chemistry

The unique conformational properties of peptides and synthetic oligomers containing 4-amino-3,3-dimethyl-butyric acid are of significant interest in the fields of catalysis and supramolecular chemistry.

Spiroligomers as Catalytic Entities

Spiroligomers are a class of synthetic oligomers with a rigid, helical backbone, constructed from the coupling of bis-amino acids. nih.gov The defined three-dimensional structure of spiroligomers makes them attractive scaffolds for the design of enzyme-like catalysts. Fmoc-protected bis-amino acids are key building blocks for the solid-phase synthesis of these complex molecules.

While direct synthesis of spiroligomers from this compound has not been extensively reported, the principle of using conformationally constrained amino acids is central to spiroligomer design. The gem-dimethyl group in 4-amino-3,3-dimethyl-butyric acid can pre-organize the peptide backbone, which could be exploited in the design of novel spiroligomer structures with specific catalytic activities. For example, the rigidified backbone could help to create a well-defined active site for promoting specific chemical transformations.

Templates for Supramolecular Assembly

The self-assembly of Fmoc-amino acids into supramolecular structures is a well-established phenomenon. The process is driven by a combination of hydrogen bonding between the amino acid moieties and π-π stacking of the fluorenyl groups. The nature of the amino acid side chain plays a crucial role in determining the morphology and properties of the resulting self-assembled structures.

The incorporation of the 4-amino-3,3-dimethyl-butyric acid residue into a self-assembling peptide sequence can significantly influence the resulting supramolecular architecture. The steric bulk of the gem-dimethyl group can disrupt or modify the typical packing arrangements observed with simpler Fmoc-amino acids, potentially leading to the formation of novel nanostructures with unique properties. This bottom-up approach to creating functional nanomaterials is a key aspect of supramolecular chemistry.

Table 2: Potential Supramolecular Structures from this compound Derivatives

| Supramolecular Structure | Driving Forces | Potential Application |

| Nanofibers/Nanotubes | π-π stacking, Hydrogen bonding | Hydrogel formation for cell culture |

| Vesicles/Micelles | Amphiphilic self-assembly | Drug encapsulation and delivery |

| Ordered Monolayers | Surface adsorption, Intermolecular interactions | Biosensors, functional surfaces |

Future Directions and Research Opportunities

Development of Novel Synthetic Routes for Fmoc-Adb and Analogs

The current synthesis of Fmoc-Adb, while established, presents opportunities for improvement in efficiency, scalability, and cost-effectiveness, particularly for large-scale applications. altabioscience.commdpi.com Future research is anticipated to focus on developing more streamlined synthetic pathways. This includes exploring enzymatic reactions or green chemistry approaches to reduce hazardous waste and improve sustainability. rsc.org

Furthermore, the synthesis of novel Fmoc-Adb analogs is a promising avenue. Modifications could include:

Fluorination: Introducing fluorine atoms can enhance metabolic stability and alter electronic properties, which is highly desirable in drug design. mdpi.com

Introduction of other functional groups: Incorporating additional functionalities on the butyric acid backbone could enable new types of intramolecular interactions or provide sites for bioconjugation.

Chiral variants: Developing stereoselective syntheses for chiral analogs of Adb would expand the conformational possibilities for peptide and foldamer design.

A significant challenge in synthesizing peptides with sterically hindered amino acids like Adb is the difficulty of forming the peptide bond. nih.gov Future synthetic strategies will need to address this by developing more powerful coupling reagents or novel ligation chemistries that can efficiently incorporate Fmoc-Adb and its analogs into growing peptide chains with minimal side reactions or racemization. nih.govchempep.com

Exploration of Diverse Peptide and Foldamer Scaffolds

The unique conformational constraints imposed by the 3,3-dimethyl substitution make Fmoc-Adb a valuable building block for designing peptides and foldamers with well-defined three-dimensional structures. wisc.edu Foldamers are synthetic oligomers that mimic the structure and function of biopolymers like proteins and nucleic acids. wisc.edu

Future research will likely explore the incorporation of Fmoc-Adb into a variety of scaffolds:

Hybrid Peptides: Combining Adb with other non-natural (e.g., β- or δ-amino acids) and natural α-amino acids can generate hybrid peptides with novel helical or turn structures. chemrxiv.org These new structures could serve as scaffolds for presenting functional groups in precise spatial arrangements, creating catalysts or molecular recognition agents. wisc.educhemrxiv.org

Amphiphilic Foldamers: Designing Adb-containing sequences that are amphiphilic could lead to self-assembling systems that form higher-order structures like nanotubes, vesicles, or hydrogels. These have potential applications in drug delivery and tissue engineering. nih.gov

Biologically Active Peptides: The steric bulk of Adb can be used to stabilize specific conformations (e.g., β-turns or helices) that are crucial for the biological activity of therapeutic peptides. This can lead to peptides with increased potency and resistance to enzymatic degradation. nih.gov

Table 1: Potential Peptide and Foldamer Scaffolds Incorporating Fmoc-Adb

| Scaffold Type | Potential Advantage of Adb Inclusion | Research Direction |

|---|---|---|

| α/γ-Hybrid Peptides | Enforce specific helical conformations; enhance proteolytic stability. | Design of novel helical structures for catalysis and molecular recognition. |

| β-Hairpin Mimetics | Stabilize turn structures crucial for protein-protein interaction inhibition. | Development of peptidomimetics for therapeutic applications. |

| Amphiphilic Self-Assembling Peptides | Control fibril formation and hydrogel properties due to steric effects. | Creation of novel biomaterials for drug delivery and tissue engineering. nih.govrsc.org |

| Cyclic Peptides | Introduce conformational rigidity to enhance receptor binding and cell permeability. | Design of potent and cell-permeable therapeutic peptides. researchgate.net |

Advanced Characterization Techniques for Conformational Dynamics

A comprehensive understanding of how Fmoc-Adb influences the structure and dynamics of a peptide backbone is crucial for rational design. While traditional techniques provide static structural information, future research will increasingly employ advanced methods to probe conformational dynamics in solution and in complex environments like lipid bilayers. nih.gov

Key techniques that will be pivotal include:

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Residual Dipolar Coupling (RDC) analysis, can provide detailed insights into the solution-state structure and flexibility of Adb-containing peptides. researchgate.netresearchgate.net 19F NMR can be a powerful tool if fluorinated Adb analogs are used, offering a sensitive probe of the local environment with minimal background signal. nih.gov

Circular Dichroism (CD) Spectroscopy: CD is essential for rapidly assessing the secondary structure (e.g., helices, sheets) of peptides in solution and monitoring conformational changes in response to environmental factors like temperature or solvent. wisc.eduresearchgate.net

X-ray Crystallography: High-resolution crystal structures provide definitive evidence of the solid-state conformation and intramolecular hydrogen bonding patterns, which are foundational for computational modeling. chemrxiv.org

Molecular Dynamics (MD) Simulations: Computational methods like MD simulations are invaluable for exploring the conformational landscape available to a peptide and understanding the energetic factors that stabilize particular folds. researchgate.net These simulations complement experimental data and can predict the dynamic behavior of these molecules.

Table 2: Techniques for Characterizing Adb-Containing Molecules

| Technique | Information Provided | Future Application Focus |

|---|---|---|

| Multi-dimensional NMR | Solution-state 3D structure, flexibility, intermolecular interactions. researchgate.net | Probing conformational dynamics in biologically relevant environments (e.g., micelles, lipid bilayers). nih.gov |

| Circular Dichroism (CD) | Secondary structure content (helix, sheet, turn) and stability. researchgate.net | High-throughput screening of peptide libraries to identify sequences with desired folds. |

| X-ray Crystallography | High-resolution solid-state structure, precise bond angles and hydrogen bonding. | Determining the structures of complex foldamers and peptide-protein complexes. chemrxiv.org |

| Molecular Dynamics (MD) | Conformational energy landscapes, dynamic behavior, solvent interactions. | Guiding the de novo design of foldamers with predictable and stable structures. |

Expansion into New Areas of Chemical Biology and Materials Science

The unique properties conferred by Fmoc-Adb position it as a valuable component for applications beyond traditional peptide chemistry, extending into chemical biology and materials science.

Future directions in chemical biology could involve:

Inhibitors of Protein-Protein Interactions (PPIs): Many PPIs are mediated by shallow surfaces or specific secondary structures like helices. Adb-containing peptides can be designed to mimic these structures with high fidelity, leading to potent and stable inhibitors for therapeutic targets.

Cell-Penetrating Peptides (CPPs): The conformational stability and amphiphilicity of Adb-containing peptides can be tuned to enhance their ability to cross cell membranes, making them effective vectors for intracellular drug delivery. researchgate.net

Enzyme Mimics: By arranging catalytic residues on a rigid foldamer scaffold containing Adb, it is possible to create minimalist enzyme mimics that can perform specific chemical transformations. chemrxiv.org

In materials science , the focus will be on harnessing the self-assembly properties of Adb-containing molecules:

Hydrogels for Tissue Engineering: Fmoc-protected amino acids are known to be excellent building blocks for self-assembling hydrogels. rsc.orgnih.gov The steric properties of Adb could be used to fine-tune the mechanical stiffness, pore size, and stability of these materials for applications in 3D cell culture and regenerative medicine.

Nanofibers and Nanotubes: The controlled self-assembly of Adb-peptides could lead to the formation of highly ordered nanofibers and other nanostructures. nih.gov These materials could find use in catalysis, electronics, and as templates for biomineralization.

Responsive Materials: By incorporating Adb into peptides that change conformation in response to stimuli (e.g., pH, light, temperature), it will be possible to create "smart" materials that can switch their properties on demand.

The continued exploration of Fmoc-4-amino-3,3-dimethyl-butyric acid and its integration into novel molecular designs holds significant promise for advancing our capabilities in creating sophisticated molecules with tailored structures and functions for a wide array of scientific applications.

Q & A

Q. What are the recommended methods for synthesizing Fmoc-4-amino-3,3-dimethyl-butyric acid?

Methodological Answer: The synthesis of Fmoc-protected amino acids typically involves esterification using activating reagents. For example, Fmoc-amino acids can be esterified with 2,4,5-trichlorophenyl 3'-(4''-hydroxymethyl-phenoxy)propionate using N,N-dimethylformamide dineopentyl acetal as a coupling agent . This method is preferred due to its efficiency in generating handle derivatives for solid-phase peptide synthesis (SPPS). Key steps include:

- Activation : Use of DMF dineopentyl acetal to activate the carboxyl group.

- Coupling : Reaction with aminomethyl resin for SPPS.

- Purification : Column chromatography or recrystallization to isolate the product.

Q. Table 1: Comparison of Esterification Methods

| Method | Coupling Efficiency | Purity After Purification | Reference |

|---|---|---|---|

| DMF dineopentyl acetal | 95–98% | ≥99% (HPLC) | |

| Classical carbodiimide (EDC) | 85–90% | 90–95% (TLC) | Literature |

Q. How should stock solutions of this compound be prepared to ensure solubility and stability?

Methodological Answer: Stock solutions should prioritize solubility and minimize degradation. Based on analogous Fmoc-amino acids (e.g., Fmoc-S-3-amino-4,4-diphenyl-butyric acid):

Q. Table 2: Stock Solution Preparation Guidelines

| Target Concentration | Volume (per 1 mg) | Solvent | Stability |

|---|---|---|---|

| 1 mM | 2.094 mL | DMSO | 6 months |

| 10 mM | 0.209 mL | DMSO | 3 months |

Q. What purification techniques are effective for isolating this compound after synthesis?

Methodological Answer: Effective purification methods include:

- Reverse-Phase HPLC : Use C18 columns with gradients of acetonitrile/water (0.1% TFA). Purity ≥98% can be achieved .

- Recrystallization : Ethyl acetate/hexane mixtures for crystalline derivatives.

- TLC Monitoring : Use silica plates with UV visualization (Rf ~0.5 in 1:1 ethyl acetate/hexane).

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when incorporating this compound into peptide sequences with steric hindrance?

Methodological Answer: Steric hindrance from the 3,3-dimethyl group may reduce coupling efficiency. Mitigation strategies include:

- Activation Reagents : Use HATU or PyBOP instead of EDC/HOBt for better reactivity .

- Extended Reaction Times : 2–4 hours at room temperature.

- Double Coupling : Repeat the coupling step to ensure completeness.

- Microwave-Assisted Synthesis : Enhance kinetics by heating to 50°C for 20 minutes.

Q. Key Data :

- Coupling efficiency drops to ~70% for sterically hindered residues without optimization .

Q. What analytical methods are recommended for identifying and quantifying impurities in this compound batches?

Methodological Answer: Impurity profiling requires orthogonal techniques:

- HPLC-MS : Detect hydrolyzed Fmoc groups (e.g., dibenzofulvene adducts) and quantify using UV at 301 nm .

- NMR Spectroscopy : Analyze residual solvents (e.g., DMF) via ¹H-NMR.

- Elemental Analysis : Verify carbon/nitrogen ratios (theoretical: C: 68.38%, H: 6.29%, N: 3.32%).

Q. Table 3: Common Impurities and Detection Limits

| Impurity | Detection Method | Limit of Quantification |

|---|---|---|

| Free amine (unprotected) | HPLC-UV | 0.1% |

| Dibenzofulvene byproducts | LC-MS | 0.05% |

Q. How do discrepancies in reported coupling efficiencies for Fmoc-protected amino acids impact experimental design, and how can they be resolved?

Methodological Answer: Discrepancies often arise from variations in activation methods or steric effects. For example, coupling efficiencies for Fmoc derivatives range from 70–98% depending on the method . To resolve:

- Pre-Screen Conditions : Test small-scale reactions with HATU, PyBOP, and DIC/HOBt.

- Monitor In Situ : Use FT-IR to track carboxylate activation (disappearance of 1700 cm⁻¹ peak).

- Statistical Analysis : Apply Design of Experiments (DoE) to optimize reagent ratios and reaction times.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||